molecular formula C19H15NO2 B13708235 3-(4-Biphenylylamino)benzoic Acid

3-(4-Biphenylylamino)benzoic Acid

Cat. No.: B13708235
M. Wt: 289.3 g/mol
InChI Key: PWIOSTMXTVMQGZ-UHFFFAOYSA-N
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Description

3-(4-Biphenylylamino)benzoic Acid is a benzoic acid derivative featuring a biphenylamine substituent at the 3-position of the aromatic ring. This structural motif combines the carboxylic acid functionality with a biphenyl group linked via an amino bridge, making it a candidate for applications in medicinal chemistry, material science, and as a synthetic intermediate.

Properties

Molecular Formula

C19H15NO2

Molecular Weight

289.3 g/mol

IUPAC Name

3-(4-phenylanilino)benzoic acid

InChI

InChI=1S/C19H15NO2/c21-19(22)16-7-4-8-18(13-16)20-17-11-9-15(10-12-17)14-5-2-1-3-6-14/h1-13,20H,(H,21,22)

InChI Key

PWIOSTMXTVMQGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Biphenylylamino)benzoic Acid typically involves the coupling of biphenylamine with benzoic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds between the biphenyl and benzoic acid moieties . The reaction conditions often include the use of boronic acids or esters, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of 3-(4-Biphenylylamino)benzoic Acid may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process may include steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(4-Biphenylylamino)benzoic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

3-(4-Biphenylylamino)benzoic Acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include substituted benzoic acids, arylaminobenzoic acids, and biphenyl derivatives. Below is a comparative analysis based on substituent patterns, physicochemical properties, and applications:

Table 1: Comparison of 3-(4-Biphenylylamino)benzoic Acid with Structural Analogs
Compound Name Molecular Formula Key Substituents CAS Number Applications/Notes
3-(4-Biphenylylamino)benzoic Acid C₁₉H₁₅NO₂ Biphenylamino, carboxylic acid Not available Potential drug intermediate, material science
4-Benzyloxybenzoic Acid Methyl Ester C₁₅H₁₄O₃ Benzyloxy, methyl ester Not available Synthetic precursor for esters
4-Butylbenzoic Acid C₁₁H₁₄O₂ Butyl, carboxylic acid Not available Lubricant additive, polymer synthesis
3-(Butylamino)-4-(4-hydroxyphenoxy)-5-sulfamoylbenzoic Acid C₁₈H₂₁N₂O₇S Sulfonamide, butylamino, hydroxyphenoxy 94610-14-7 Pharmacological research (e.g., diuretic agents)
4-(4-Chloro-3-nitrophenylsulfonamido)-2-hydroxybenzoic Acid C₁₃H₉ClN₂O₇S Chloronitrobenzenesulfonamide, hydroxyl 328028-09-7 Enzyme inhibition studies (predicted pKa: 2.77)

Physicochemical Properties

  • Lipophilicity: The biphenyl group in 3-(4-Biphenylylamino)benzoic Acid likely increases logP compared to simpler analogs like 4-butylbenzoic acid (C₁₁H₁₄O₂), enhancing membrane permeability but reducing aqueous solubility .
  • Acidity : The carboxylic acid group (pKa ~2-3) is comparable to other benzoic acids, but electron-withdrawing substituents (e.g., sulfonamide in ) lower pKa further, influencing ionization under physiological conditions.
  • Thermal Stability: Biphenyl-containing compounds generally exhibit higher melting points due to extended conjugation, though specific data for 3-(4-Biphenylylamino)benzoic Acid is lacking.

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